molecular formula C16H23NO4 B607043 Defensamide CAS No. 1104874-94-3

Defensamide

Cat. No. B607043
M. Wt: 293.363
InChI Key: GBTVWZMJUZJPBU-AWEZNQCLSA-N
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Description

Defensamide is an activator of sphingosine kinase 1 (SPHK1). It increases sphingosine-1-phosphate (S1P) levels in primary human keratinocytes .


Synthesis Analysis

Defensamide is a synthetically derived compound . It has been used as an intermediate in the synthesis of fungal metabolites sinuxylamide A and compounds with anticancer and antibacterial activities .


Molecular Structure Analysis

The molecular formula of Defensamide is C16H23NO4 . The exact molecular weight is 293.16 .


Chemical Reactions Analysis

Defensamide can modulate the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . In cultured keratinocytes, treatment with defensamide (100uM) increased CAMP mRNA and protein expression .


Physical And Chemical Properties Analysis

The molecular weight of Defensamide is 293.36 and its molecular formula is C16H23NO4 .

Scientific Research Applications

  • Antifungal Applications : Defensamide-inspired polyacrylamides exhibit potent antifungal activity against Candida albicans and other pathogenic fungi with limited toxicity to mammalian cells, outperforming commercial antifungals like amphotericin B in terms of therapeutic index (Schaefer et al., 2021).

  • Mechanisms of Action : Plant defensins, similar to defensamide, display activity against a range of organisms, including fungi, bacteria, and insects. Their mode of action involves disrupting microbial cell viability through various mechanisms, making them attractive candidates for developing new antimicrobial agents (Vriens et al., 2014).

  • Therapeutic Potential Against Viruses : Defensins, including defensamide analogues, could be developed as therapeutic molecules against viruses like SARS-CoV-2. They work by disrupting membrane permeation and inhibiting metabolic processes in microbes (Banu et al., 2022).

  • Antimicrobial Activities Beyond Membrane Perturbation : Defensins demonstrate diverse antimicrobial activities, including specific interactions with microbial lipid receptors, which aids in their targeted action against microbes (Wilmes et al., 2011).

  • Antiviral Applications : Human defensins, from which defensamide is inspired, show potential as antiviral agents against pathogens like HIV, influenza, RSV, and dengue virus. They could be used for prophylactic and therapeutic applications, highlighting their versatility in antiviral therapy (Park et al., 2018).

  • Potential in Antimicrobial Peptide Development : The broad antimicrobial properties of defensins, including defensamide, and their unique action mechanisms, make them a focus of research for developing next-generation anti-infectives (Verma et al., 2007).

Safety And Hazards

Defensamide is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVWZMJUZJPBU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149265
Record name N-Hexanoyltyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defensamide

CAS RN

1104874-94-3
Record name N-Hexanoyltyrosine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexanoyltyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEXANOYLTYROSINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
16
Citations
S Mann, K Park - The Journal of Immunology, 2018 - journals.aai.org
… whether defensamide, … defensamide (100uM) increased CAMP mRNA and protein expression, whereas blockade of SPHK1 by treatment of siRNA significantly attenuated defensamide-…
Number of citations: 0 journals.aai.org
K Park, SH Lee, JE Jeon, BW Kim, YI Kim… - Journal of …, 2016 - jdsjournal.com
… Next, we found that defensamide significantly stimulates CAMP (… We next investigated a down stream signal of defensamide-… that the SPHK1 activator, defensamide, is an innate immune …
Number of citations: 2 www.jdsjournal.com
X Dai, M Tohyama, M Murakami… - Journal of …, 2016 - jdsjournal.com
… Next, we found that defensamide significantly stimulates CAMP (… We next investigated a down stream signal of defensamide-… that the SPHK1 activator, defensamide, is an innate immune …
Number of citations: 1 www.jdsjournal.com
정세규, 김현정, 이승헌 - 한국피부장벽학회지, 2010 - papersearch.net
… In addition, role of AMPs in skin diseases is also explored and the effects of Defensamide™, a recently … Results of clinical studies performed with Defensamide™ are also introduced. …
Number of citations: 4 papersearch.net
NM De Wit, K Mol, S Rodríguez-Lorenzo… - Frontiers in …, 2021 - frontiersin.org
… It can therefore be hypothesized that activation of SK1 by Defensamide might be a novel SPM promoting therapeutic approach. Currently, Defensamide was shown to activate SK1 in …
Number of citations: 27 www.frontiersin.org
Y Uchida, Y il Kim, K Park - Dermatologica Sinica, 2015 - Elsevier
… , our more recent studies suggested that direct activation of SPHK1 with a chemically synthesized compound, (S)-methyl 2-(hexanamide)-3-(4-hydroxyphenyl) propanoate (defensamide)…
Number of citations: 10 www.sciencedirect.com
SK Jeong, YI Kim, KO Shin, BW Kim, SH Lee… - Journal of …, 2015 - Elsevier
Background The ceramide metabolite, sphingosine-1-phosphate (S1P), regulates multiple cellular functions in keratinocytes (KC). We recently discovered that production of a key innate …
Number of citations: 24 www.sciencedirect.com
Y Uchida, Y il Kim, K Park - 2015 - core.ac.uk
… , our more recent studies suggested that direct activation of SPHK1 with a chemically synthesized compound, (S)-methyl 2-(hexanamide)-3-(4-hydroxyphenyl) propanoate (defensamide)…
Number of citations: 2 core.ac.uk
L Baumann - Professional Beauty, 2014 - search.informit.org
… disorders and an antimicrobial peptide called Defensamide that prevents colonisation of S. … He combines MLE technology and Defensamide in an atopic dermatitis treatment known as …
Number of citations: 0 search.informit.org
PA Newtown, MI Mattawan - core.ac.uk
The purpose of the study is to develop a systematic metagenomic approach to understanding wound pathophysiology. Until recently, the complexity of wound microflora was …
Number of citations: 3 core.ac.uk

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